2-Morpholin-4-yl-5-(4-pyridylmethylene)-1,3-thiazolin-4-one
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Overview
Description
2-Morpholin-4-yl-5-(4-pyridylmethylene)-1,3-thiazolin-4-one is a heterocyclic compound that features a morpholine ring, a pyridine ring, and a thiazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-5-(4-pyridylmethylene)-1,3-thiazolin-4-one typically involves the condensation of 4-pyridinecarboxaldehyde with 2-morpholin-4-yl-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under suitable conditions.
Substitution: The thiazolinone core can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Morpholin-4-yl-5-(4-pyridylmethylene)-1,3-thiazolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its derivatives are being studied for their ability to inhibit specific enzymes or receptors involved in disease pathways, particularly in cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-5-(4-pyridylmethylene)-1,3-thiazolin-4-one and its derivatives involves interaction with molecular targets such as enzymes or receptors. For instance, in anticancer applications, the compound may inhibit kinases involved in cell proliferation. The exact pathways depend on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-4-yl-1,3-thiazolidin-4-one: Lacks the pyridine ring but shares the morpholine and thiazolinone moieties.
4-Pyridylmethylene-1,3-thiazolin-4-one: Lacks the morpholine ring but includes the pyridine and thiazolinone moieties.
Uniqueness
2-Morpholin-4-yl-5-(4-pyridylmethylene)-1,3-thiazolin-4-one is unique due to the combination of the morpholine, pyridine, and thiazolinone rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H13N3O2S |
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Molecular Weight |
275.33 g/mol |
IUPAC Name |
(5Z)-2-morpholin-4-yl-5-(pyridin-4-ylmethylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C13H13N3O2S/c17-12-11(9-10-1-3-14-4-2-10)19-13(15-12)16-5-7-18-8-6-16/h1-4,9H,5-8H2/b11-9- |
InChI Key |
NCMPVEVBQJQKDD-LUAWRHEFSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/C3=CC=NC=C3)/S2 |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=NC=C3)S2 |
solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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